3,3-dimethyloxolane-2-carboxylicacid
Description
3,3-Dimethyloxolane-2-carboxylic acid is a substituted oxolane (tetrahydrofuran) derivative featuring a five-membered oxygen-containing ring with two methyl groups at the 3-position and a carboxylic acid moiety at the 2-position. Oxolane derivatives are known for their applications in organic synthesis, pharmaceuticals, and materials science due to their stereoelectronic effects and ring stability .
Properties
IUPAC Name |
3,3-dimethyloxolane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-7(2)3-4-10-5(7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRKOELQFIVXEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC1C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-dimethyloxolane-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,3-dimethyl-1,2-diol with a carboxylating agent such as carbon dioxide in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of 3,3-dimethyloxolane-2-carboxylic acid may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethyloxolane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding oxolane derivatives.
Reduction: Reduction of the carboxylic acid group can yield alcohol derivatives.
Substitution: The oxolane ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxolane-2,3-dione derivatives.
Reduction: Formation of 3,3-dimethyloxolane-2-methanol.
Substitution: Formation of various substituted oxolane derivatives depending on the reagents used.
Scientific Research Applications
3,3-Dimethyloxolane-2-carboxylic acid finds applications in several areas of scientific research:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Drug Discovery: Its unique structure makes it a candidate for the development of novel pharmaceuticals.
Material Science: It is used in the synthesis of polymers and other advanced materials.
Biological Studies: It is employed in the study of enzyme mechanisms and metabolic pathways.
Mechanism of Action
The mechanism of action of 3,3-dimethyloxolane-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, influencing their activity. The oxolane ring provides structural rigidity, which can affect the binding affinity and specificity of the compound towards its targets. Pathways involved may include enzyme inhibition or activation, depending on the context of its application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-(Methoxycarbonyl)oxolane-2-carboxylic Acid
- Molecular Formula : C₇H₁₀O₅ (vs. C₆H₁₀O₃ for 3,3-dimethyloxolane-2-carboxylic acid, inferred from substituent differences) .
- Key Structural Differences :
- Substitution: A methoxycarbonyl (-COOCH₃) group replaces one methyl group at the 3-position.
- Impact on Acidity : The electron-withdrawing methoxycarbonyl group likely enhances the acidity of the carboxylic acid compared to the dimethyl-substituted analog.
- Collision Cross-Section Data : Predicted structural data (e.g., SMILES:
COC(=O)C1CCOC1C(=O)O) suggest conformational rigidity due to the ester and carboxylic acid groups .
Table 1: Oxolane Derivatives Comparison
| Property | 3,3-Dimethyloxolane-2-carboxylic Acid | 3-(Methoxycarbonyl)oxolane-2-carboxylic Acid |
|---|---|---|
| Molecular Formula | C₆H₁₀O₃ | C₇H₁₀O₅ |
| Functional Groups | -COOH, 2× -CH₃ | -COOH, -COOCH₃, -CH₂ |
| Predicted Acidity (pKa) | ~4.5–5.0 (estimated) | ~3.8–4.3 (electron-withdrawing effect) |
| Ring Stability | High (dimethyl groups reduce strain) | Moderate (ester group introduces polarity) |
Dioxolane Derivatives (e.g., 2-Methyl-1,3-dioxolane)
- Molecular Formula : C₃H₆O₂ (simpler structure with two oxygen atoms in the ring) .
- Key Differences :
- Ring Structure : Dioxolane (1,3-dioxolane) contains two oxygen atoms, increasing polarity and hydrogen-bonding capacity compared to oxolane.
- Applications : Commonly used as solvents or intermediates in organic synthesis, whereas carboxylic acid-substituted oxolanes are more specialized in medicinal chemistry .
Table 2: Oxolane vs. Dioxolane Systems
3-Hydroxy-2-quinoxalinecarboxylic Acid
- Molecular Formula: C₉H₆N₂O₃ (quinoxaline core with -COOH and -OH groups) .
- Key Differences: Heterocyclic Core: Quinoxaline (benzene fused with pyrazine) introduces nitrogen atoms, enabling π-π stacking and hydrogen bonding. Biological Relevance: Quinoxaline derivatives often exhibit antimicrobial or anticancer activity, whereas oxolane-carboxylic acids may target enzyme active sites (e.g., cyclooxygenase inhibitors) .
Table 3: Heterocyclic Carboxylic Acid Comparison
| Property | 3,3-Dimethyloxolane-2-carboxylic Acid | 3-Hydroxy-2-quinoxalinecarboxylic Acid |
|---|---|---|
| Ring Type | Oxygen-containing (oxolane) | Nitrogen-containing (quinoxaline) |
| Molecular Weight | ~130.14 g/mol | 190.16 g/mol |
| Bioactivity | Potential anti-inflammatory | Antimicrobial/anticancer (hypothetical) |
Biological Activity
3,3-Dimethyloxolane-2-carboxylic acid (C7H12O3) is a compound with potential biological significance. Its structural features suggest possible interactions with biological systems, although comprehensive studies on its biological activity remain limited. This article aims to summarize the available data on the biological activity of this compound, including structural information, potential metabolic pathways, and relevant case studies.
Structural Information
- Molecular Formula : C7H12O3
- SMILES : CC1(CCOC1C(=O)O)C
- InChI : InChI=1S/C7H12O3/c1-7(2)3-4-10-5(7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9)
Biological Activity Overview
The biological activity of 3,3-dimethyloxolane-2-carboxylic acid has not been extensively documented in literature. However, insights can be drawn from related compounds and general principles of carboxylic acids.
Potential Biological Activities
- Metabolic Pathways : Carboxylic acids are often involved in metabolic processes as intermediates or end products. The presence of a carboxyl group suggests that 3,3-dimethyloxolane-2-carboxylic acid could be metabolized into simpler acids or alcohols through hydrolysis by carboxylesterases, similar to other carboxylic acid derivatives .
- Toxicological Implications : Understanding the toxicokinetic and toxicodynamic properties of structurally similar compounds can provide insights into the safety profile of 3,3-dimethyloxolane-2-carboxylic acid. For instance, compounds with similar structures may exhibit comparable toxicity profiles due to shared metabolic pathways .
Case Studies and Related Research Findings
While direct studies on 3,3-dimethyloxolane-2-carboxylic acid are scarce, several case studies on related compounds highlight important aspects:
Case Study 1: Aryl Alkyl Carboxylic Acid Esters
A study focused on aryl alkyl carboxylic acid esters demonstrated that these compounds undergo hydrolysis to yield simple acids and corresponding alcohols. This metabolic pathway is crucial for understanding the potential biological effects of similar compounds like 3,3-dimethyloxolane-2-carboxylic acid .
Case Study 2: Read-Across Approach
The read-across approach in toxicology suggests that structurally similar compounds can exhibit analogous biological activities. This principle was applied to evaluate the toxicity of various aryl alkanoate analogues based on their metabolic similarities . This methodology could be beneficial for predicting the biological effects of 3,3-dimethyloxolane-2-carboxylic acid.
Data Table: Predicted Collision Cross Section (CCS)
The following table summarizes the predicted collision cross-section values for different adducts of 3,3-dimethyloxolane-2-carboxylic acid:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 145.08592 | 129.3 |
| [M+Na]+ | 167.06786 | 138.4 |
| [M+NH4]+ | 162.11246 | 138.3 |
| [M+K]+ | 183.04180 | 134.9 |
| [M-H]- | 143.07136 | 130.3 |
| [M+Na-2H]- | 165.05331 | 133.3 |
| [M]+ | 144.07809 | 130.7 |
| [M]- | 144.07919 | 130.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
